2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction using 3-(propan-2-yl)phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-quinazolin-4-one: A similar compound with a different oxidation state.
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-2-one: A structural isomer with a different position of the carbonyl group.
Uniqueness
2-(4-chlorophenyl)-3-{2-[3-(propan-2-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and phenoxyethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(3-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17(2)19-6-5-7-21(16-19)30-15-14-28-24(18-10-12-20(26)13-11-18)27-23-9-4-3-8-22(23)25(28)29/h3-13,16-17H,14-15H2,1-2H3 |
InChI Key |
VJWHGQAKDJJBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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